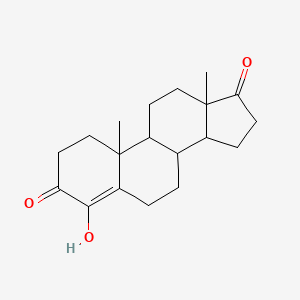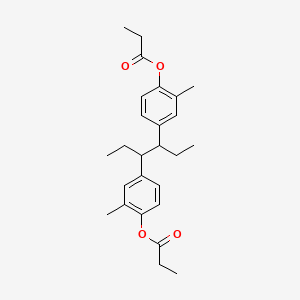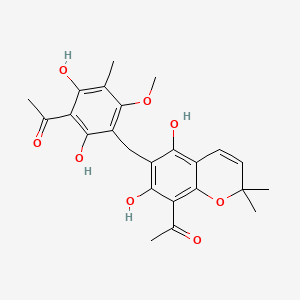
Mallotochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mallotochromene is a phloroglucinol derivative found in the pericarp of the fruits of Mallotus japonicus . It is a naturally occurring compound with a complex structure .
Molecular Structure Analysis
Mallotochromene has a complex molecular structure with the molecular formula C24H26O8 . It contains a total of 60 bonds, including 34 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aromatic ketones, 4 aromatic hydroxyls, and 2 aromatic ethers .Physical And Chemical Properties Analysis
Mallotochromene has a molar mass of 442.45 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Relevant Papers One relevant paper is “Studies on Cytotoxic Constituents in Pericarps of Mallotus japonicus, Part I” by Munehisa Arisawa, Akio Fujita, Rieko Suzuki, Toshimitsu Hayashi, Naokata Morita, Nobusuke Kawano and Saburo Koshimura, published in J. Nat. Prod., 1985 . This paper might provide more insights into the properties and potential applications of Mallotochromene.
Aplicaciones Científicas De Investigación
Anti-Tuberculosis Potential
Bioassay-directed fractionation of Mallotus philippinensis yielded several compounds, including a new compound suggested to be named mallotophilippen F. This compound demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential use in anti-tuberculosis treatments (Hong et al., 2010).
Antimalarial and Antiproliferative Effects
A study on Mallotus oppositifolius isolated new dimeric phloroglucinols, mallotojaponins B and C, which showed potent antimalarial activity against Plasmodium falciparum. These compounds also displayed strong antiproliferative activity against the A2780 human ovarian cancer cell line, highlighting their potential in antimalarial and cancer research (Harinantenaina et al., 2013).
Keratinocyte Cell Cycle Regulation
Rottlerin, also known as Mallotoxin, was found to be a potent suppressor of human keratinocyte proliferation. This study suggests that Rottlerin can modulate the NFkB activation process and the PKCδ/ERK-dependent induction of the cell cycle inhibitor p21 Cip1/Kip1, indicating its potential therapeutic applications in treating keratinocyte hyper-proliferative disorders (Valacchi et al., 2009).
Total Synthesis for Research
The first total synthesis of mallotophilippen C, a bioactive chalcone natural product from Mallotus philippinensis, has been achieved. This synthesis is significant for facilitating further biological and medicinal studies on this compound (Li et al., 2006).
Propiedades
Número CAS |
98569-62-1 |
|---|---|
Nombre del producto |
Mallotochromene |
Fórmula molecular |
C24H26O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-[3-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H26O8/c1-10-18(27)16(11(2)25)21(30)15(22(10)31-6)9-14-19(28)13-7-8-24(4,5)32-23(13)17(12(3)26)20(14)29/h7-8,27-30H,9H2,1-6H3 |
Clave InChI |
DIXWVWLWNGDQEC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |
Otros números CAS |
98569-62-1 |
Sinónimos |
8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethylchromene mallotochromene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



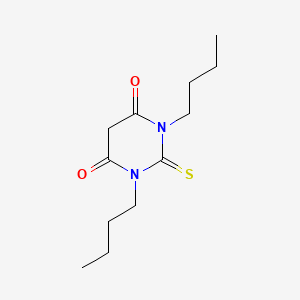

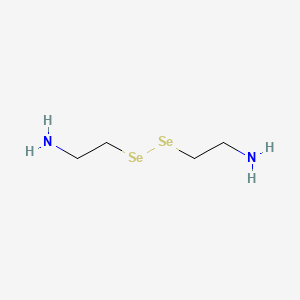

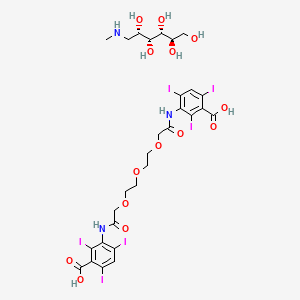



![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)



